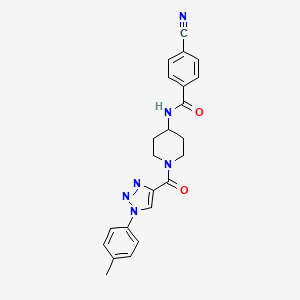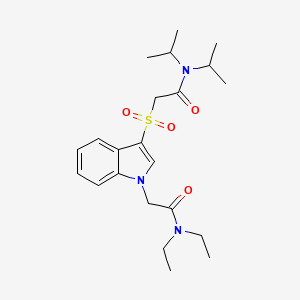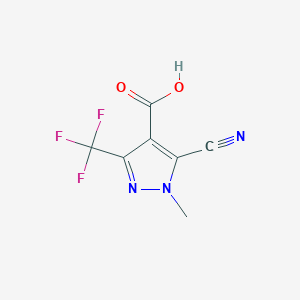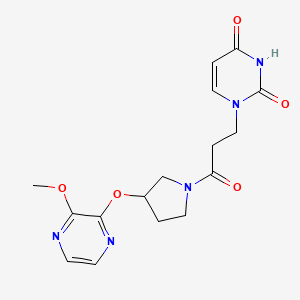
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Receptor Binding and Activity
Research has demonstrated the utility of sulfonamide derivatives, including those related to N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide, in targeting central nervous system (CNS) receptors. These compounds exhibit potent antagonistic activity at various serotonin (5-HT) and dopamine (D) receptor sites, showing significant promise in antidepressant and anxiolytic applications due to their ability to produce antidepressant-like effects and demonstrate significant anxiolytic activity in animal models (Zajdel et al., 2012).
Synthesis Methods
Advancements in synthesis methods for sulfonamide compounds have been reported, showcasing novel strategies to create these complex molecules. One notable method involves microwave-assisted synthesis techniques, which provide efficient pathways to produce sulfonamide derivatives with potential biological activities, including nerve growth factor (NGF) potentiation (Williams et al., 2010). Another approach details the synthesis of naphthalene-sulfonamides for PET imaging, emphasizing their role in visualizing human CCR8, a chemokine receptor (Wang et al., 2008).
Computational Analysis
Computational analysis plays a crucial role in understanding the structural and electronic features of sulfonamide derivatives. Studies involving density functional theory (DFT) have been used to characterize compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, providing insights into their stability, reactivity, and potential biological activities through natural bond orbital (NBO) analysis, HOMO-LUMO studies, and molecular docking investigations (Sarojini et al., 2012).
Biological Evaluation
The biological evaluation of sulfonamide derivatives extends to their antimicrobial, antifungal, and antibacterial properties. For instance, compounds derived from naphthalene-based sulfonamides have shown promising results in combating fungal and bacterial infections, suggesting potential therapeutic applications (Tandon et al., 2010).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-28-14-16-30(17-15-28)25(21-10-11-24-22(18-21)12-13-29(24)2)19-27-33(31,32)26-9-5-7-20-6-3-4-8-23(20)26/h3-11,18,25,27H,12-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMMALANHTVKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC5=C(C=C4)N(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)







![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)
![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)
